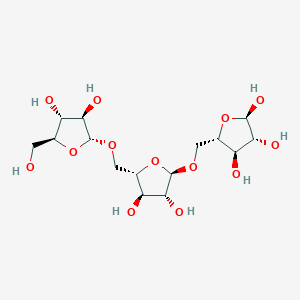

alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf

説明

Crystallographic Insights

High-resolution X-ray crystallography of α-L-Araf-(1→5)-α-L-Araf-(1→5)-α-L-Araf bound to exo-1,5-α-L-arabinofuranosidases reveals critical interactions:

- Subsite −1 : A hydrophobic pocket formed by Trp-76, Phe-132, and Leu-134 accommodates the terminal arabinose unit, ensuring exo-acting specificity.

- Subsite +1 : Hydrogen bonds between the O5 atom of the central arabinose and Glu-196 (catalytic acid) and Asn-159 stabilize the scissile bond.

- Water-mediated interactions : Three bound water molecules in the active site facilitate a hydrogen-bonded network critical for substrate recognition.

| Structural Parameter | Value | Source |

|---|---|---|

| Anomeric proton orientation | Axial (α-configuration) | |

| C1–O5 bond length | ~1.42 Å | |

| Trp-76 indole plane distance | ~3.5 Å from C3–C4–C5 plane |

Molecular Dynamics Simulations

Simulations of the arabinofuranose ring in solution highlight conformational flexibility:

- Pseudorotation : The furanose ring interconverts between C2'-endo and C3'-endo puckers, influenced by solvent interactions.

- Hydrogen bonding : Intramolecular O2–O5 hydrogen bonds are rare, but intermolecular O6···HO2′ bridges occur transiently, stabilizing the ω torsion angle (O5–C5–C6–O6).

- Water accessibility : The O6 atom in the (1→5) linkage is less accessible to water compared to O6′ in nonreducing units, affecting enzymatic cleavage kinetics.

Comparative Analysis with Related Arabinotriose Isomers

Structural Differences

| Isomer | Linkage Type | Key Structural Features |

|---|---|---|

| α-L-Araf-(1→5)-α-L-Araf-( |

特性

IUPAC Name |

(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O13/c16-1-4-7(17)11(21)14(27-4)25-3-6-9(19)12(22)15(28-6)24-2-5-8(18)10(20)13(23)26-5/h4-23H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGBMVAQMSBUQH-BGHOBRCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chemical Synthesis Approaches

Chemical synthesis remains the most precise and widely used method for preparing defined oligosaccharides such as alpha-L-Araf-(1→5)-alpha-L-Araf-(1→5)-alpha-L-Araf. The process typically involves stepwise glycosylation reactions between protected arabinofuranose units, employing selective activation and protection strategies.

Glycosyl Donors and Acceptors

Glycosyl Donors: Activated arabinofuranose derivatives such as thioglycosides, trichloroacetimidates, or fluorinated sugars are used as donors. For example, 1,2,3,5-tetra-O-benzoyl-α-D-arabinofuranose has been utilized as a donor in tin(IV) chloride-promoted glycosylation reactions.

Glycosyl Acceptors: Typically, arabinofuranose units with selective protecting groups at specific hydroxyl positions serve as acceptors to ensure regioselectivity. Selective silyl or trityl protections at the 3- and 5-positions have been employed to direct glycosylation.

Protection and Deprotection Strategies

Protection of hydroxyl groups is critical to control the regio- and stereoselectivity of glycosylation. Common protecting groups include benzoyl (Bz), acetyl (Ac), trityl (Tr), and silyl groups such as TIPDS (1,3-dichloro-1,1,3,3-tetraisopropyl-disiloxane).

Deprotection steps follow glycosylation, often using mild acidic or basic conditions to remove protecting groups without degrading the glycosidic bonds.

Glycosylation Reactions

Lewis Acid Catalysis: Tin(IV) chloride (SnCl4) is frequently used to promote glycosylation, activating the glycosyl donor to react with the acceptor’s free hydroxyl group, achieving selective (1→5) linkages.

Thioglycoside Activation: Thioglycoside donors can be activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) or other promoters to form the glycosidic bond.

Trichloroacetimidate Method: This method offers high stereoselectivity and yields, where the glycosyl donor is converted into a trichloroacetimidate derivative and activated under mild acidic conditions.

Representative Synthetic Scheme

Yields for glycosylation steps typically range from 70% to 85%, depending on the protecting groups and reaction conditions.

Enzymatic Synthesis

Enzymatic methods use specific glycosyltransferases to catalyze the formation of (1→5) linkages between arabinofuranose units under mild, aqueous conditions.

Glycosyltransferases recognize specific acceptor and donor substrates, enabling selective synthesis of alpha-L-Araf-(1→5)-linked oligosaccharides.

Enzymatic synthesis is advantageous for its regio- and stereoselectivity and environmentally friendly conditions but is limited by enzyme availability and substrate specificity.

Extraction and Controlled Hydrolysis from Natural Sources

Industrially, alpha-L-Araf-(1→5)-alpha-L-Araf-(1→5)-alpha-L-Araf can be obtained by extraction from arabinan-rich polysaccharides in plant cell walls, such as from sugar beet or larch wood.

Controlled acid or enzymatic hydrolysis of these polysaccharides releases defined arabinofuranose oligosaccharides, including the trisaccharide of interest.

This method yields material suitable for large-scale applications but requires extensive purification steps to isolate the pure trisaccharide.

Analytical and Research Findings

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) are used to confirm structure and purity after synthesis.

Research shows that selective protection and deprotection strategies are essential to achieve high regioselectivity in the (1→5) glycosidic linkage formation.

Modifications such as 2-deoxy or 3-deoxy arabinofuranose analogs have been synthesized to study structure-activity relationships, demonstrating the versatility of the chemical synthesis approach.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis | Stepwise glycosylation with protected donors/acceptors; Lewis acid catalysis | High purity and structural control | Complex, multi-step, requires expertise |

| Enzymatic Synthesis | Use of glycosyltransferases for bond formation | High regio- and stereoselectivity; mild conditions | Limited enzyme availability; substrate specificity |

| Extraction & Hydrolysis | Isolation from natural arabinan polysaccharides | Scalable; natural source | Requires extensive purification; less defined product |

化学反応の分析

Types of Reactions: alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf undergoes several types of chemical reactions, including:

Oxidation: The primary hydroxyl groups of the arabinofuranose units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the oxidized form can be reduced back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with various functional groups, such as acetyl or methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as periodic acid or bromine water are commonly used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

Substitution: Acetylation can be performed using acetic anhydride in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of arabinonic acid or arabinose aldehyde.

Reduction: Regeneration of the original arabinofuranose units.

Substitution: Formation of acetylated or methylated derivatives of the trisaccharide.

科学的研究の応用

Biochemical Applications

Enzymatic Hydrolysis and Carbohydrate Research

α-L-Araf-(1→5)-α-L-Araf-(1→5)-α-L-Araf is primarily studied for its role in enzymatic hydrolysis processes involving arabinoxylans. These polysaccharides are abundant in plant cell walls and are significant for their functional properties in food and health applications.

- Enzyme Specificity : Research indicates that α-L-arabinofuranosidases (Abfs) from various sources, such as Bifidobacterium adolescentis and Aspergillus niger, exhibit specific activity towards arabinoxylan substrates, including α-L-Araf-(1→5)-linked oligosaccharides. These enzymes can effectively hydrolyze arabinoxylans to release L-arabinose and D-xylose, which are valuable for further biochemical studies and applications .

- Production of Oligosaccharides : The hydrolysis of wheat flour arabinoxylan (WAX) using α-L-arabinofuranosidases has led to the production of various α-L-arabinofuranosyl-(1-4)-β-D-xylo-oligosaccharides (AXOS), which can be characterized using techniques like GC-MS and NMR. These AXOS have potential applications as prebiotics in functional foods .

Food Science Applications

Prebiotic Potential

The prebiotic properties of arabinose-rich oligosaccharides, including α-L-Araf-(1→5)-α-L-Araf-(1→5)-α-L-Araf, have been explored due to their ability to promote the growth of beneficial gut bacteria.

- Bifidobacteria Growth : Studies have shown that arabinoxylans and their hydrolyzed forms significantly stimulate the growth of bifidobacteria, such as Bifidobacterium infantis and Bifidobacterium longum. This suggests that these compounds can enhance gut health by selectively promoting beneficial microbial populations .

| Substrate Type | Bacterial Growth Response |

|---|---|

| Arabinoxylan (AX) | High |

| Hydrolyzed AX (HAX) | Moderate |

| Cross-linked AX | Very High |

Pharmaceutical Applications

Potential Therapeutic Uses

The structural characteristics of α-L-Araf-(1→5)-α-L-Araf-(1→5)-α-L-Araf may offer therapeutic benefits.

- Antioxidant Properties : Some studies suggest that polysaccharides containing arabinose units may exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

- Drug Delivery Systems : The gel-like structure formed by cross-linked arabinoxylans can be utilized to create matrices for encapsulating probiotic bacteria or therapeutic agents, enhancing their stability and bioavailability during gastrointestinal transit .

Case Study 1: Enzymatic Hydrolysis Optimization

A study by Mendis and Simsek (2015) demonstrated the effectiveness of combining different xylanases and arabinofuranosidases to optimize the hydrolysis process of WAX. The fusion enzymes exhibited significantly higher activity compared to individual enzymes, achieving up to 83% removal of α-L-arabinofuranosyl residues from WAX within 20 hours .

Case Study 2: Prebiotic Effects on Gut Microbiota

Research conducted on prebiotic effects revealed that cross-linked arabinoxylans enhanced the growth of bifidobacteria more than their non-cross-linked counterparts. This indicates potential applications in developing functional foods aimed at improving gut health through targeted microbial modulation .

作用機序

The mechanism of action of alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf involves its interaction with specific enzymes and receptors. In the case of enzymatic degradation, alpha-L-arabinofuranosidases recognize and cleave the (1->5) glycosidic bonds, releasing individual arabinofuranose units. These enzymes typically have active sites that accommodate the trisaccharide structure, facilitating the hydrolysis process .

類似化合物との比較

Key Properties:

- Molecular Formula : C₁₅H₂₆O₁₃

- Molecular Weight : 414.36 g/mol

- CAS Number : 89315-59-3

- Purity : ≥95% (verified by ¹H NMR)

- Physical State : Syrupy liquid, requiring storage at -20°C for long-term stability .

Comparison with Similar Compounds

The trisaccharide is compared below with structurally related oligosaccharides, focusing on molecular features, biological roles, and synthetic challenges.

Table 1: Structural and Functional Comparison

Key Differences:

Linkage Flexibility: The trisaccharide’s linear α(1→5) linkages contrast with branched α(1→2) or β(1→6) linkages in larger arabinogalactans. This linearity limits its interaction with certain lectins but enhances solubility compared to branched analogs . Deoxygenated disaccharide analogs (e.g., 2-deoxy-Araf derivatives) show reduced enzymatic hydrolysis resistance compared to the native trisaccharide, highlighting the role of hydroxyl groups in stability .

Biological Activity: The trisaccharide is less immunogenic than the octasaccharide but serves as a hapten in conjugate vaccines. In contrast, the octasaccharide’s branched structure mimics pathogenic arabinogalactans, eliciting stronger immune responses . Disaccharide analogs act as inhibitors of mycobacterial arabinofuranosyltransferases, whereas the trisaccharide is a substrate for these enzymes .

Synthetic Complexity: The trisaccharide requires three sequential α(1→5) couplings, demanding high stereochemical control. In contrast, synthesizing the octasaccharide involves orthogonal protection strategies for galactose and arabinose residues, increasing reaction steps and cost .

生物活性

The compound alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf is a polysaccharide that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its structural characteristics, biological functions, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound consists of repeating units of arabinofuranosyl residues linked through (1→5) glycosidic bonds. This structure is significant as it influences the compound’s biological activity. The molecular weight and branching patterns can affect its solubility and interaction with biological systems.

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of polysaccharides similar to alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf. For instance, a polysaccharide derived from Liupao tea showed significant free radical scavenging abilities, with IC50 values for DPPH and ABTS+ assays indicating its potential as an antioxidant agent. The results indicated that the antioxidant capacity was dose-dependent, highlighting the importance of concentration in therapeutic applications .

| Assay Type | IC50 Value (mg/mL) | Comparison (Vitamin C) |

|---|---|---|

| DPPH | 1.169 | 0.006 |

| ABTS+ | 1.559 | 0.014 |

| OH | 0.169 | 0.44 |

Hypoglycemic Effects

Research indicates that polysaccharides containing arabinofuranosyl units can exhibit hypoglycemic effects by inhibiting enzymes such as α-amylase and α-glucosidase. For example, TPS-5, a polysaccharide similar in structure, showed IC50 values of 4.923 mg/mL for α-amylase and 5.078 mg/mL for α-glucosidase, demonstrating its potential as a natural alternative to synthetic hypoglycemic agents like acarbose .

| Enzyme | IC50 Value (mg/mL) | Comparison (Acarbose) |

|---|---|---|

| α-Amylase | 4.923 | 0.035 |

| α-Glucosidase | 5.078 | 0.48 |

Immunomodulatory Effects

Polysaccharides with arabinofuranosyl structures have been shown to modulate immune responses. For instance, LFP-80-W1 from Lycii fructus activated the MAPK pathway and promoted the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that compounds like alpha-L-Araf-(1->5)-alpha-L-Araf-(1->5)-alpha-L-Araf could serve as natural immunomodulators.

Case Studies

A notable study explored the effects of arabinofuranosyl-rich polysaccharides on gut microbiota composition and short-chain fatty acid production. The findings indicated that these polysaccharides could enhance beneficial bacteria while suppressing pathogenic strains, thereby contributing to gut health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。